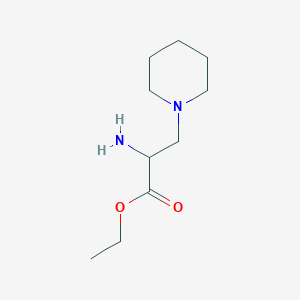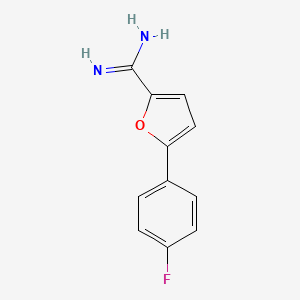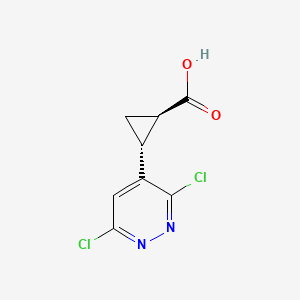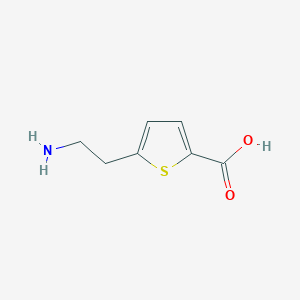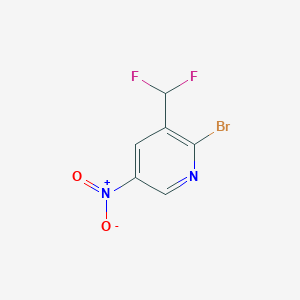
2-Bromo-3-(difluoromethyl)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(difluoromethyl)-5-nitropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, difluoromethyl, and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-5-nitropyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-(difluoromethyl)-5-nitropyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(difluoromethyl)-5-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 3-(difluoromethyl)-5-nitropyridine derivatives.
Reduction: Formation of 2-Bromo-3-(difluoromethyl)-5-aminopyridine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
2-Bromo-3-(difluoromethyl)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Bromo-3-(difluoromethyl)-5-nitropyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)-5-nitropyridine
- 2-Bromo-3-(difluoromethyl)-4-nitropyridine
- 2-Bromo-3-(difluoromethyl)-5-chloropyridine
Uniqueness
2-Bromo-3-(difluoromethyl)-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The difluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H3BrF2N2O2 |
|---|---|
Poids moléculaire |
253.00 g/mol |
Nom IUPAC |
2-bromo-3-(difluoromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-5-4(6(8)9)1-3(2-10-5)11(12)13/h1-2,6H |
Clé InChI |
OYVYCCQABIOBFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)F)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


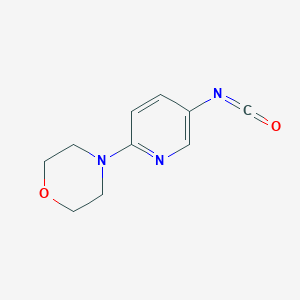
![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
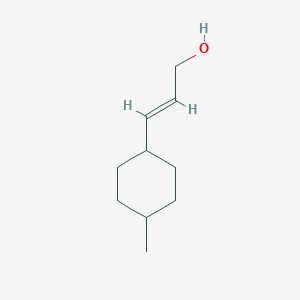
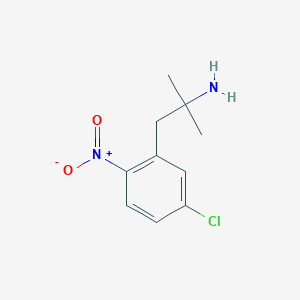
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
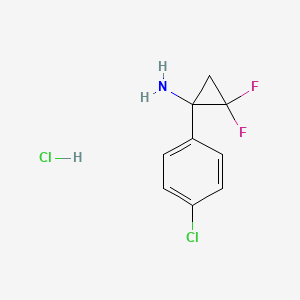
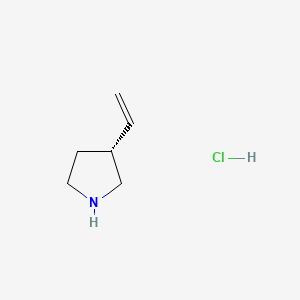
![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)
